Cas no 107109-38-6 (3,5-dimethylhex-1-yne)

3,5-dimethylhex-1-yne structure
3,5-dimethylhex-1-yne structure
商品名:3,5-dimethylhex-1-yne
CAS番号:107109-38-6
MF:C8H14
メガワット:110.196762561798
CID:6052962
PubChem ID:529271

3,5-dimethylhex-1-yne 化学的及び物理的性質

名前と識別子

    • 3,5-dimethylhex-1-yne
    • EN300-1859125
    • 107109-38-6
    • 1-Hexyne, 3,5-dimethyl
    • (2E)-([2-Chloro-4-(trifluoromethyl)phenyl]hydrazono)(methylsulfonyl)ethanenitrile
    • OMKSPQSURAIMIF-UHFFFAOYSA-N
    • インチ: 1S/C8H14/c1-5-8(4)6-7(2)3/h1,7-8H,6H2,2-4H3
    • InChIKey: OMKSPQSURAIMIF-UHFFFAOYSA-N
    • ほほえんだ: C(C)(C)CC(C#C)C

計算された属性

  • せいみつぶんしりょう: 110.109550447g/mol
  • どういたいしつりょう: 110.109550447g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 2
  • 複雑さ: 91.9
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 0Ų

3,5-dimethylhex-1-yne 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1859125-2.5g
3,5-dimethylhex-1-yne
107109-38-6
2.5g
$1791.0 2023-09-18
Enamine
EN300-1859125-5.0g
3,5-dimethylhex-1-yne
107109-38-6
5g
$3396.0 2023-05-26
Enamine
EN300-1859125-0.05g
3,5-dimethylhex-1-yne
107109-38-6
0.05g
$768.0 2023-09-18
Enamine
EN300-1859125-0.5g
3,5-dimethylhex-1-yne
107109-38-6
0.5g
$877.0 2023-09-18
Enamine
EN300-1859125-1g
3,5-dimethylhex-1-yne
107109-38-6
1g
$914.0 2023-09-18
Enamine
EN300-1859125-10g
3,5-dimethylhex-1-yne
107109-38-6
10g
$3929.0 2023-09-18
Enamine
EN300-1859125-10.0g
3,5-dimethylhex-1-yne
107109-38-6
10g
$5037.0 2023-05-26
Enamine
EN300-1859125-0.25g
3,5-dimethylhex-1-yne
107109-38-6
0.25g
$840.0 2023-09-18
Enamine
EN300-1859125-5g
3,5-dimethylhex-1-yne
107109-38-6
5g
$2650.0 2023-09-18
Enamine
EN300-1859125-1.0g
3,5-dimethylhex-1-yne
107109-38-6
1g
$1172.0 2023-05-26

3,5-dimethylhex-1-yne 関連文献

3,5-dimethylhex-1-yneに関する追加情報

Professional Introduction to Compound with CAS No. 107109-38-6 and Product Name 3,5-dimethylhex-1-yne

Compound with the CAS number 107109-38-6 and the product name 3,5-dimethylhex-1-yne represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in various scientific and industrial domains. The 3,5-dimethylhex-1-yne molecule, featuring a terminal alkyne group and two methyl substituents at the third and fifth carbon positions, exhibits distinct chemical properties that make it a valuable candidate for further exploration.

The molecular structure of 3,5-dimethylhex-1-yne is defined by a six-carbon backbone with a triple bond at the terminal position, enhancing its reactivity and versatility. This configuration allows for diverse functionalization strategies, making it a promising intermediate in synthetic chemistry. The presence of methyl groups at the third and fifth carbon atoms introduces steric hindrance and influences electronic distribution, which are critical factors in determining its interaction with biological targets.

In recent years, there has been growing interest in utilizing alkyne-based compounds in pharmaceutical development due to their ability to participate in various chemical reactions, including cycloadditions, hydrogenation, and polymerization. The 3,5-dimethylhex-1-yne molecule, with its alkyne functionality, is particularly intriguing for researchers seeking to develop novel therapeutic agents. Its structural features enable the formation of complex architectures that can mimic natural biomolecules or disrupt pathogenic mechanisms.

One of the most compelling aspects of 3,5-dimethylhex-1-yne is its potential as a building block for drug discovery. The terminal alkyne can be selectively modified through transition metal-catalyzed reactions, such as Sonogashira coupling or palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse pharmacophores. These modifications have been instrumental in designing molecules with enhanced binding affinity and improved pharmacokinetic profiles.

Recent studies have highlighted the utility of 3,5-dimethylhex-1-yne in the synthesis of bioactive compounds. For instance, researchers have employed this compound to develop inhibitors targeting enzymes involved in inflammatory pathways. The ability to fine-tune the electronic and steric properties of the molecule has led to the discovery of lead candidates with promising preclinical activity. These findings underscore the importance of 3,5-dimethylhex-1-yne as a versatile scaffold in medicinal chemistry.

The compound's reactivity also extends to materials science applications. Alkyne-functionalized polymers have shown remarkable properties in terms of mechanical strength, thermal stability, and biodegradability. The incorporation of 3,5-dimethylhex-1-yne into polymer backbones has resulted in materials with enhanced performance characteristics suitable for use in coatings, adhesives, and even biomedical devices.

From a synthetic chemistry perspective, 3,5-dimethylhex-1-yne offers unique opportunities for exploring new reaction pathways and methodologies. Its stability under various reaction conditions makes it an ideal candidate for generating complex molecular structures through multi-step syntheses. Researchers have leveraged this compound to develop novel catalytic systems that improve efficiency and selectivity in organic transformations.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of 3,5-dimethylhex-1-yne derivatives. By leveraging its structural flexibility, scientists have been able to design molecules that interact with specific biological targets implicated in diseases such as cancer and neurodegenerative disorders. Preliminary findings suggest that certain derivatives exhibit inhibitory effects on key enzymes involved in disease progression.

In conclusion,3,5-dimethylhex-1-yne (CAS No. 107109-38-6) represents a significant advancement in organic chemistry with far-reaching implications for pharmaceuticals and materials science. Its unique molecular structure and reactivity make it a valuable tool for researchers seeking to develop novel therapeutics and advanced materials. As scientific understanding continues to evolve,3,5-dimethylhex-1-yne is poised to play an increasingly important role in driving innovation across multiple disciplines.

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